molecular formula C20H22N2O3 B2926274 N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N'-(3-methylphenyl)ethanediamide CAS No. 1421500-92-6

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N'-(3-methylphenyl)ethanediamide

Cat. No.: B2926274
CAS No.: 1421500-92-6
M. Wt: 338.407
InChI Key: VUBFHTJKXXLVTP-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N’-(3-methylphenyl)ethanediamide is a complex organic compound characterized by its unique structure, which includes a tetrahydronaphthalene moiety and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N’-(3-methylphenyl)ethanediamide typically involves multiple steps:

    Formation of the Tetrahydronaphthalene Moiety: This can be achieved through the hydrogenation of naphthalene under high pressure and temperature conditions, using a suitable catalyst such as palladium on carbon.

    Attachment of the Hydroxy Group:

    Formation of the Ethanediamide Linkage: The ethanediamide linkage is formed by reacting the hydroxy-tetrahydronaphthalene intermediate with an appropriate diamine, such as ethylenediamine, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The aromatic ring in the methylphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide or potassium dichromate in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N’-(3-methylphenyl)ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N’-(3-methylphenyl)ethanediamide exerts its effects involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N’-(4-methylphenyl)ethanediamide
  • N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N’-(2-methylphenyl)ethanediamide

Uniqueness

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N’-(3-methylphenyl)ethanediamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-5-4-8-17(11-14)22-19(24)18(23)21-13-20(25)10-9-15-6-2-3-7-16(15)12-20/h2-8,11,25H,9-10,12-13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBFHTJKXXLVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC2(CCC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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